molecular formula C6H6INO B045077 2-Amino-3-iodophenol CAS No. 443921-86-6

2-Amino-3-iodophenol

Cat. No.: B045077
CAS No.: 443921-86-6
M. Wt: 235.02 g/mol
InChI Key: VMFLCURUMAEIAO-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-phenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where an amino group and an iodine atom are substituted at the 2nd and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-iodo-phenol typically involves the iodination of 2-Aminophenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of 2-Aminophenol in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-iodo-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form 2-Amino-3-hydroxyphenyl.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-Amino-3-hydroxyphenyl.

    Substitution: Formation of various substituted phenols depending on the reagent used.

Scientific Research Applications

2-Amino-3-iodo-phenol has several applications in scientific research:

Comparison with Similar Compounds

    2-Aminophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Amino-2-naphthol: Contains a naphthol group instead of a phenol group, leading to different chemical properties.

    4-Chloro-2-iodoaniline: Contains a chlorine atom instead of an amino group, resulting in different reactivity patterns.

Uniqueness: 2-Amino-3-iodo-phenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-amino-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFLCURUMAEIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641067
Record name 2-Amino-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443921-86-6
Record name 2-Amino-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-iodo-phenol
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